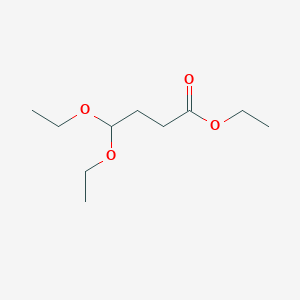
Butanoic acid, 4,4-diethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4,4-diethoxy-, ethyl ester is an organic compound with the molecular formula C10H20O4. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by ethoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4,4-diethoxy-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: Butanoic acid derivative, ethanol, and an acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Reflux the mixture for several hours.
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4,4-diethoxy-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding butanoic acid derivative and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid derivative and ethanol.
Reduction: Corresponding alcohol.
Substitution: Substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 4,4-diethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4,4-diethoxy-, ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ethoxy groups and ester functionality allow for specific interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, ethyl ester: A simpler ester of butanoic acid with only one ethoxy group.
Butanoic acid, 4-chloro-3,3-diethoxy-, ethyl ester: A derivative with a chloro substituent on the butanoic acid backbone.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: A more complex derivative with amino and trifluoro substituents.
Uniqueness
Butanoic acid, 4,4-diethoxy-, ethyl ester is unique due to the presence of two ethoxy groups on the fourth carbon, which can significantly influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other butanoic acid derivatives and can lead to unique properties and applications.
Propiedades
| 4220-65-9 | |
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl 4,4-diethoxybutanoate |
InChI |
InChI=1S/C10H20O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-8H2,1-3H3 |
Clave InChI |
HFOIHPVMDQVRLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCC(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



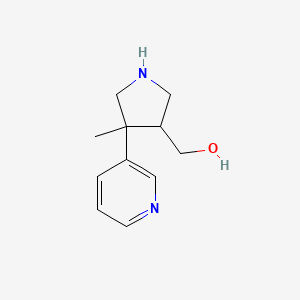
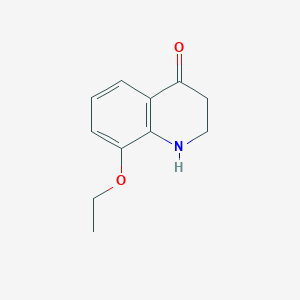




![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12112175.png)
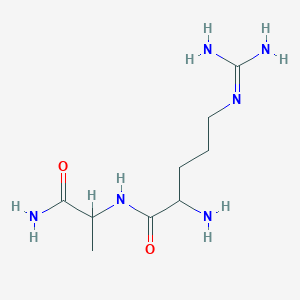



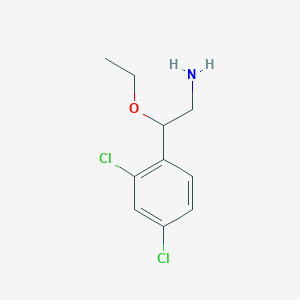
![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)
